MPAC

描述

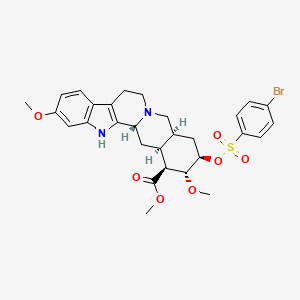

MPAC is a derivative of mycophenolic acid, which is widely known for its immunosuppressive properties. This compound is often used as an internal standard in various analytical methods, particularly in the quantification of mycophenolic acid in plasma . Mycophenolic acid itself is a potent inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides in lymphocytes .

作用机制

Target of Action

Mycophenolic Acid Carboxybutoxy Ether (MPAC) is an active form of Mycophenolic Acid (MPA), a potent immunosuppressant . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T- and B-lymphocytes, which are key players in the immune response .

Mode of Action

MPA is a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .

Biochemical Pathways

MPA is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP)—glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) . MPAG has minimal pharmacological activity, while AcMPAG has been observed to induce pro-inflammatory and toxic effects .

Pharmacokinetics

MPA is predominantly metabolized by glucuronidation to form an inactive metabolite, mycophenolic acid glucuronide (MPAG), as well as a minor acyl glucuronide metabolite . The extent of metabolism varies among individuals, and the MPAG formed can be hydrolyzed to MPA and can displace MPA from serum albumin, creating a potential need to monitor both MPA and MPAG .

Result of Action

The inhibition of IMPDH by MPA leads to potent cytostatic effects on T- and B-lymphocytes . MPA also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . This results in a strong immunosuppressive effect, making MPA useful in preventing organ transplant rejections .

Action Environment

The action of MPA can be influenced by various environmental factors. For instance, the conversion of MPAG back into MPA can occur through the enterohepatic recirculation due to deglucuronidation by enteric bacteria . This complex metabolic mechanism can lead to variable therapeutic dosing between patients . Furthermore, approximately 97% of MPA and 82% of MPAG are bound to albumin in plasma , indicating that changes in plasma protein levels can affect the drug’s bioavailability.

生化分析

Cellular Effects

Mpa, from which it is derived, has been shown to have potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .

Molecular Mechanism

Mpa, from which it is derived, is known to inhibit de novo purine biosynthesis, which is crucial for the proliferation of T- and B-lymphocytes .

Metabolic Pathways

Mpa, from which it is derived, is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP) glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) .

准备方法

The synthesis of MPAC involves several steps, starting from mycophenolic acid. The synthetic route typically includes esterification and etherification reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to ensure the purity and consistency of the final product .

化学反应分析

MPAC undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .

科学研究应用

MPAC has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in HPLC-MS/MS for the quantification of mycophenolic acid in plasma

Biology: Employed in studies involving the metabolism of mycophenolic acid and its derivatives.

Medicine: Utilized in therapeutic drug monitoring for patients undergoing immunosuppressive therapy.

Industry: Applied in the quality control of pharmaceutical products containing mycophenolic acid.

相似化合物的比较

MPAC can be compared with other similar compounds such as:

Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in immunosuppressive therapy.

Mycophenolic Acid Glucuronide: A metabolite of mycophenolic acid with minimal pharmacological activity

The uniqueness of this compound lies in its specific use as an internal standard in analytical methods, which enhances the accuracy and precision of mycophenolic acid quantification .

属性

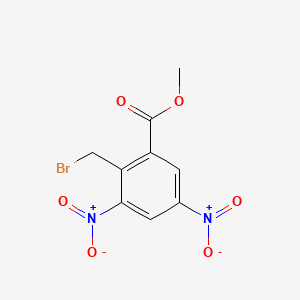

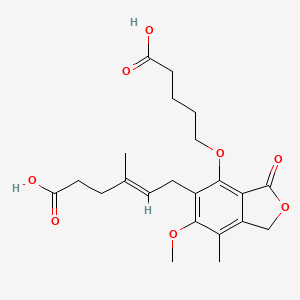

IUPAC Name |

(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECETFRFNZFKJ-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858155 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931407-27-1 | |

| Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Mycophenolic Acid Carboxybutoxy Ether used as an internal standard in the analysis of Mycophenolic Acid?

A1: Mycophenolic Acid Carboxybutoxy Ether is chosen as a suitable internal standard for this analysis due to its structural similarity to Mycophenolic Acid and its derivatives []. This similarity in structure often translates to similar chromatographic behavior, meaning it will elute close to the analytes of interest (Mycophenolic Acid, Mycophenolic Acid phenol glucoside, Mycophenolic Acid phenol glucuronide). By comparing the peak area ratios of the analytes to the internal standard, researchers can achieve more accurate and reliable quantification, even with potential variations during sample preparation or analysis.

Q2: What are the advantages of the presented UHPLC-UV method for analyzing Mycophenolic Acid and its metabolites in canine and feline plasma?

A2: The research highlights several advantages of the developed Ultra High Performance Liquid Chromatography - Ultraviolet (UHPLC-UV) method for this specific application []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)